molecular formula C8H7ClO3S B1316967 Ethyl 5-chlorothiophene-2-glyoxylate CAS No. 34036-28-7

Ethyl 5-chlorothiophene-2-glyoxylate

Cat. No.: B1316967
CAS No.: 34036-28-7
M. Wt: 218.66 g/mol
InChI Key: SAPAEGDTYVIFCE-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 5-chlorothiophene-2-glyoxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 5-chlorothiophene-2-glyoxylate are not mentioned in the search results, depolymerizable polymers, which include some glyoxylate derivatives, have been highlighted for their potential in triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists .

Biochemical Analysis

Biochemical Properties

Ethyl 5-chlorothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as the glyoxylate pathway. This interaction can influence metabolic flux and metabolite levels within the cell. The compound’s involvement in these pathways highlights its significance in regulating cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chlorothiophene-2-glyoxylate can be synthesized through the reaction of 2-chlorothiophene with ethyl oxalyl monochloride . The reaction typically involves the use of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorothiophene-2-glyoxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of ethyl 5-chlorothiophene-2-glyoxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives. These reactions are facilitated by the electron-rich nature of the thiophene ring, which allows for easy interaction with electrophiles .

Comparison with Similar Compounds

  • Ethyl 2-chlorothiophene-5-glyoxylate
  • Methyl 5-chlorothiophene-2-glyoxylate
  • Ethyl 5-bromothiophene-2-glyoxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity towards electrophiles and nucleophiles, leading to distinct products and applications .

Properties

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAEGDTYVIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560479
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34036-28-7
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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